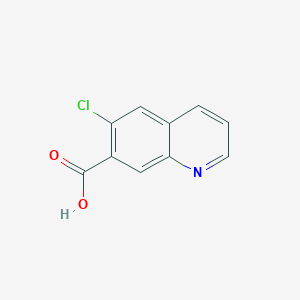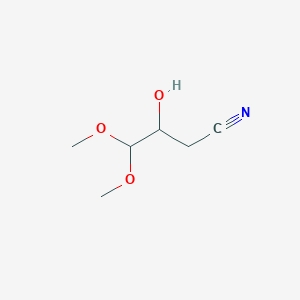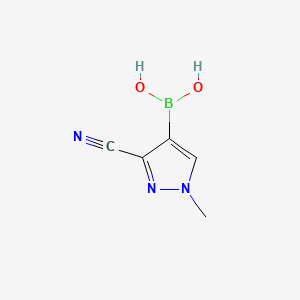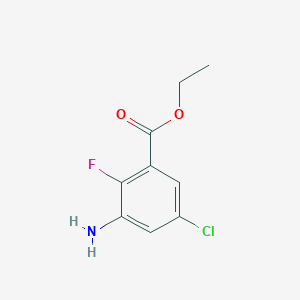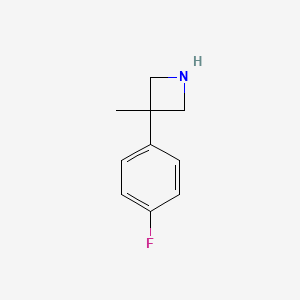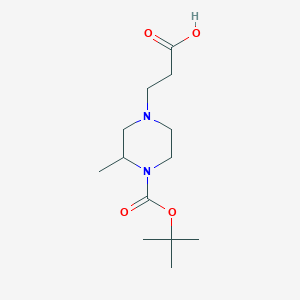
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the propanoic acid moiety. One common method involves the reaction of tert-butoxycarbonyl chloride with 3-methylpiperazine in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with a suitable propanoic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the Boc-protected piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor agonists.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in targeted drug design and synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid: Similar in structure but lacks the methyl group on the piperazine ring.
(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Contains a phenyl group instead of a piperazine ring.
Uniqueness
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid is unique due to the presence of both the Boc-protected piperazine ring and the propanoic acid moiety. This combination allows for versatile reactivity and application in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
3-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-10-9-14(6-5-11(16)17)7-8-15(10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
HDGGNRDBQUUAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


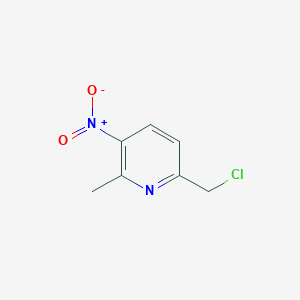


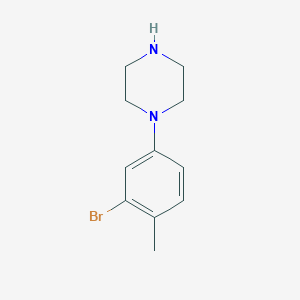
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

